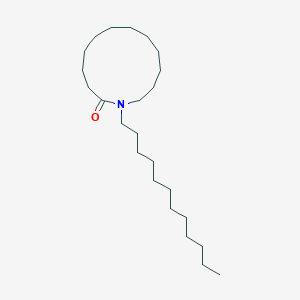
1-Dodecyl-1-azacyclotridecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1-Dodecyl-1-azacyclotridecan-2-one can be synthesized through several methods:
-
Cyclododecatriene Route
Hydrogenation: Cyclododecatriene is hydrogenated to form cyclododecane.
Oxidation: Cyclododecane is oxidized with air or oxygen in the presence of boric acid and transition metal salts to produce a mixture of cyclododecanol and cyclododecanone.
Dehydrogenation: This mixture is dehydrogenated to cyclododecanone using a copper contact catalyst.
Beckmann Rearrangement: Cyclododecanone oxime is formed and then rearranged to laurolactam in the presence of a strong acid.
-
Photonitrosation Process
Nitrosyl Chloride Reaction: Cyclododecane reacts with nitrosyl chloride in the presence of anhydrous hydrogen chloride.
Extraction and Rearrangement: The resulting cyclododecanone oxime is extracted with concentrated sulfuric acid and rearranged to laurolactam by heating to 160°C.
Chemical Reactions Analysis
1-Dodecyl-1-azacyclotridecan-2-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include hydrogen, oxygen, boric acid, transition metal salts, nitrosyl chloride, and sulfuric acid. Major products formed from these reactions include cyclododecanone oxime and various amine derivatives .
Scientific Research Applications
1-Dodecyl-1-azacyclotridecan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Dodecyl-1-azacyclotridecan-2-one involves its interaction with various molecular targets and pathways:
Polymerization: The compound undergoes ring-opening polymerization to form polyamides.
Enzyme Interaction: It interacts with enzymes like neutrophil collagenase, affecting their activity and function.
Comparison with Similar Compounds
1-Dodecyl-1-azacyclotridecan-2-one can be compared with other similar compounds:
Cyclododecanone: This compound is an intermediate in the synthesis of laurolactam and shares similar chemical properties.
Similar compounds include:
- Caprolactam
- Cyclododecanone
- Cyclododecanol
- Cyclododecatriene
Properties
CAS No. |
58331-37-6 |
|---|---|
Molecular Formula |
C24H47NO |
Molecular Weight |
365.6 g/mol |
IUPAC Name |
1-dodecyl-azacyclotridecan-2-one |
InChI |
InChI=1S/C24H47NO/c1-2-3-4-5-6-7-10-13-16-19-22-25-23-20-17-14-11-8-9-12-15-18-21-24(25)26/h2-23H2,1H3 |
InChI Key |
NVIIWERTCGBRKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CCCCCCCCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















